(2R,3S)-2-amino-3-hydroxypentanoic acid (2R,3S)-2-amino-3-hydroxypentanoic acid
Brand Name: Vulcanchem
CAS No.: 104531-21-7
VCID: VC20742006
InChI: InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1
SMILES: CCC(C(C(=O)O)N)O
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

(2R,3S)-2-amino-3-hydroxypentanoic acid

CAS No.: 104531-21-7

Cat. No.: VC20742006

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2-amino-3-hydroxypentanoic acid - 104531-21-7

CAS No. 104531-21-7
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name (2R,3S)-2-amino-3-hydroxypentanoic acid
Standard InChI InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1
Standard InChI Key LGVJIYCMHMKTPB-IUYQGCFVSA-N
Isomeric SMILES CC[C@@H]([C@H](C(=O)O)N)O
SMILES CCC(C(C(=O)O)N)O
Canonical SMILES CCC(C(C(=O)O)N)O

(2R,3S)-2-Amino-3-hydroxypentanoic acid is a chiral β-hydroxy-α-amino acid with stereochemical and functional properties that make it relevant to organic synthesis and biochemical studies. While limited direct data exists for this specific stereoisomer, its structural and synthetic relationships to well-characterized analogs allow for informed analysis.

Synthesis and Derivatization

Synthetic Routes

The ethyl ester derivative, (2R,3S)-2-amino-3-hydroxypentanoic acid ethyl ester (CAS 62772-39-8), has documented synthesis pathways :

  • Asymmetric Catalysis: Enantioselective methods using chiral catalysts to achieve >85% yield.

  • Resolution Techniques: Separation of racemic mixtures via enzymatic or chromatographic methods.

For the free acid form, plausible routes include:

  • Hydrolysis of the ethyl ester under basic conditions.

  • Microbial fermentation using engineered strains (analogous to L-threonine production).

Key Reaction Data

ParameterEthyl Ester (CAS 62772-39-8)
Molecular FormulaC₇H₁₅NO₃
Molecular Weight161.20 g/mol
Synthetic YieldUp to 100% (optimized conditions)

Applications and Research Significance

Biochemical Relevance

  • Enzyme Studies: Potential substrate/inhibitor for aminopeptidases due to structural similarity to bestatin derivatives.

  • Peptide Synthesis: Serves as a constrained building block to influence secondary structures.

Challenges and Data Gaps

  • Stereospecific Data: Most published research focuses on the (2S,3S)-isomer, necessitating caution when extrapolating properties.

  • Analytical Characterization: No NMR or crystallographic data for the free acid form is publicly available.

  • Biological Assays: Activity profiles remain theoretical without experimental validation.

Supplier Landscape

The ethyl ester derivative is available from specialty chemical suppliers, while the free acid requires custom synthesis. Major suppliers include:

  • Nextpeptide Inc (China): Specializes in chiral amino acid derivatives .

  • JW & Y Pharmlab (China): Offers contract synthesis services .

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